Comparative Electrophysiological Profile in Neuromuscular Research
In a direct comparative study on curarized frog muscle, triethylphenylammonium (as the chloride salt) and tetraethylammonium (TEA) exhibited similar qualitative effects on endplate potentials (EPP), both causing an increase in amplitude and rate of rise without prolongation [1]. Crucially, this action is distinct from that of hydroxyanilinium ions, which caused prolongation and a slower rate of rise [1]. This demonstrates that triethylphenylammonium shares a functional profile with TEA in this specific model, but its phenyl group distinguishes it from other anilinium derivatives, allowing for specific structure-activity relationship (SAR) studies where the presence of a hydroxyl group is not desired [1].
| Evidence Dimension | Effect on endplate potential (EPP) amplitude, rate of rise, and duration in curarized frog muscle |
|---|---|
| Target Compound Data | Caused an increase in both amplitude and rate of rise; no prolongation; generated muscle spikes [1]. |
| Comparator Or Baseline | Tetraethylammonium (TEA): Caused an increase in both amplitude and rate of rise; no prolongation; generated muscle spikes. Hydroxyanilinium ions: Caused an increase in amplitude, but a slowing of the rate of rise and marked prolongation; rarely generated spikes [1]. |
| Quantified Difference | Qualitatively distinct from hydroxyanilinium ions; quantitatively, TEA was identified as a 'more potent anticurare agent' than triethyl(3-hydroxyphenyl) ammonium in the presence of high tubocurarine concentrations [1]. |
| Conditions | Intracellular recording of endplate potentials from curarized frog (species unspecified) muscle fibers [1]. |
Why This Matters
This defines the compound's electrophysiological signature for neuroscience research, differentiating it from other phenylammonium derivatives and confirming its utility as a TEA analog in experiments where a phenyl group is required for detection or further functionalization.
- [1] Kuperman, A. S., et al. The relationship between anticurare activity and time course of the endplate potential; a structure-activity approach. Br J Pharmacol Chemother. 1964 Dec;23(3):575-91. View Source
